![molecular formula C28H32N2O5 B11187048 10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11187048.png)
10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include a temperature range of 100-150°C and a reaction time of 10-30 minutes .
Industrial Production Methods
The use of silica-supported fluoroboric acid as a catalyst ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylcarbonyl and trimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of various dibenzo[b,e][1,4]diazepin derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
Biologically, the compound has shown potential as an anxiolytic agent. Studies have demonstrated its ability to bind to the benzodiazepine binding site on GABA_A receptors, leading to anxiolytic effects .
Medicine
In medicine, the compound’s antioxidant properties make it a candidate for the development of new therapeutic agents for oxidative stress-related conditions. Its anxiolytic effects also make it a potential treatment for anxiety disorders .
Industry
Industrially, the compound can be used in the development of new materials with specific chemical properties. Its unique structure allows for the creation of materials with enhanced stability and reactivity .
Mechanism of Action
The compound exerts its effects primarily through its interaction with the GABA_A receptors in the central nervous system. By binding to the benzodiazepine binding site, it enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known anxiolytic agent with a similar mechanism of action.
Lorazepam: Another benzodiazepine with anxiolytic and sedative properties.
Clonazepam: Used for its anticonvulsant and anxiolytic effects.
Uniqueness
Compared to these similar compounds, 10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibits unique structural features, such as the presence of the cyclopropylcarbonyl and trimethoxyphenyl groups. These features contribute to its distinct chemical reactivity and potential therapeutic applications .
Biological Activity
The compound 10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one represents a class of dibenzo[d,e]diazepine derivatives that have garnered interest due to their potential biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure that includes a cyclopropylcarbonyl group and a trimethoxyphenyl moiety. Its chemical formula is C25H30N2O3, and it features multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with similar substituents have shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentrations (MICs) were evaluated to determine the efficacy of these compounds against bacterial infections .
Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against MRSA |
---|---|---|
Compound A | 10 | 15 |
Compound B | 5 | 8 |
Target Compound | TBD | TBD |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through various assays. It has been noted that certain derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurological functions. In silico studies have provided insights into the binding interactions between these compounds and their target enzymes .
Cytotoxicity Studies
Cytotoxicity assays using murine embryonic fibroblast cells (NIH 3T3) revealed that while some derivatives exhibited low toxicity at concentrations up to 30 µM, others demonstrated significant cytotoxic effects at lower concentrations. The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents in modulating cytotoxic effects .
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated a series of dibenzo[d,e]diazepines for their antimicrobial properties. The results indicated that compounds with electron-withdrawing groups showed enhanced activity against bacterial strains.
- Case Study on Neuroprotective Effects : Another research focused on the neuroprotective potential of similar compounds in models of neurodegeneration. The findings suggested that the inhibition of AChE could lead to improved cognitive functions in treated models.
Properties
Molecular Formula |
C28H32N2O5 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
5-(cyclopropanecarbonyl)-9,9-dimethyl-6-(2,4,5-trimethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H32N2O5/c1-28(2)14-19-25(21(31)15-28)26(17-12-23(34-4)24(35-5)13-22(17)33-3)30(27(32)16-10-11-16)20-9-7-6-8-18(20)29-19/h6-9,12-13,16,26,29H,10-11,14-15H2,1-5H3 |
InChI Key |
AJJBNEMSLBQOOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4CC4)C5=CC(=C(C=C5OC)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
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